Oxapyrazon-dimolamine
Description
Oxapyrazon-dimolamine (CAS 25316-57-8) is the dimolamine (likely a diethylamine derivative) salt or ester form of oxapyrazon (CAS 4489-31-0), a compound historically classified as a pesticide or herbicide. The parent compound, oxapyrazon, is a pyrazolone derivative characterized by a five-membered heterocyclic ring containing oxygen and nitrogen atoms. Regulatory records indicate that oxapyrazon-sodium (CAS 25316-56-7) was delisted from ISO standards in 1989 due to nomenclature rationalization, though oxapyrazon-dimolamine retains recognition in specific agricultural or industrial contexts .
Properties
CAS No. |
25316-57-8 |
|---|---|
Molecular Formula |
C16H19BrN4O5 |
Molecular Weight |
427.25 g/mol |
IUPAC Name |
2-[(5-bromo-6-oxo-1-phenylpyridazin-4-yl)amino]-2-oxoacetic acid;2-(dimethylamino)ethanol |
InChI |
InChI=1S/C12H8BrN3O4.C4H11NO/c13-9-8(15-10(17)12(19)20)6-14-16(11(9)18)7-4-2-1-3-5-7;1-5(2)3-4-6/h1-6H,(H,15,17)(H,19,20);6H,3-4H2,1-2H3 |
InChI Key |
ZAIWHXZLOUBQCG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCO.C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NC(=O)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of oxapyrazon-dimolamine involves the reaction of 5-bromo-1,6-dihydro-6-oxo-1-phenylpyridazin-4-yloxamic acid with 2-(dimethylamino)ethanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product
Chemical Reactions Analysis
Oxapyrazon-dimolamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its herbicidal properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the bromine atom or other reactive sites on the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Oxapyrazon-dimolamine has been studied for its herbicidal properties, particularly its ability to control weeds in crops like sugarbeet, redbeet, maize, and sorghum . Its selective mode of action makes it effective against a variety of common weeds, including nightshade, common nettle, chickweed, clover, and plantain . due to its obsolescence, current research applications are limited.
Mechanism of Action
The herbicidal activity of oxapyrazon-dimolamine is attributed to its ability to inhibit specific enzymes involved in plant growth. By interfering with these enzymes, the compound disrupts essential metabolic pathways, leading to the death of the targeted weeds
Comparison with Similar Compounds
Piperazine-Pyrimidine Derivatives (Pharmaceutical Impurities)
Impurity compounds listed in pharmaceutical manufacturing guidelines (Table 1) share motifs such as piperazine, pyrimidine, and cyclopentane groups. These impurities, though distinct in application, highlight structural parallels in nitrogen-rich heterocycles and salt forms:
| Compound Name | CAS Number | Key Structural Features | Functional Groups | Notes |
|---|---|---|---|---|
| Oxapyrazon-dimolamine | 25316-57-8 | Pyrazolone core + dimolamine salt | O, N, ester/salt linkages | Pesticide/herbicide applications |
| Imp. F(EP) as Dioxalate | n/a | Piperazine-pyrimidine + cyclopentyl acetate | N, O, ester, dioxalate | Pharmaceutical impurity; dioxalate salt |
| Imp. J(EP) as Oxalate | n/a | Spirodecane-dione + piperazine-pyrimidine | N, O, oxalate, amide | Monitored in drug synthesis |
Key Differences :
- Core Structure : Oxapyrazon-dimolamine features a pyrazolone ring, while impurities like Imp. F and J incorporate piperazine-pyrimidine or spirocyclic systems .
- Application : Oxapyrazon-dimolamine is agrochemical, whereas its pharmaceutical analogs are process-related impurities requiring strict quality control .
Naphthylisoquinoline Dimers (Antiplasmodial Agents)
Ealapasamines A–C, such as ealapasamine B (2), are dimeric naphthylisoquinoline alkaloids with antiplasmodial activity. Though unrelated in application, these dimers share a structural theme of fused aromatic systems and dimerization:
- Oxapyrazon-dimolamine: Monomeric pyrazolone derivative with a salt/ester modification.
- Ealapasamine B: Dimeric naphthylisoquinoline with axial chirality and antiparasitic properties .
Regulatory and Nomenclature Context
- Oxapyrazon-sodium : Delisted from ISO in 1989, highlighting regulatory shifts in chemical naming and standardization. This contrasts with impurities like Imp. G(EP) (CAS 84746-24-7), which retain recognition in pharmacopeias .
- Functional Group Stability : Oxapyrazon-dimolamine’s ester/salt form may confer improved solubility or stability compared to neutral analogs like 2,6-dimethylaniline (CAS 87-62-7), a simpler aromatic amine .
Research Findings and Data Trends
- Synthetic Challenges : Impurities such as Imp. H(EP) and Imp. I(EP) (Table 1, ) arise during the synthesis of piperazine-containing drugs, emphasizing the need for rigorous purification—a contrast to oxapyrazon-dimolamine’s straightforward agrochemical applications .
- Biological Activity : Ealapasamines exhibit antiplasmodial activity (IC₅₀ values in nM range), while oxapyrazon-dimolamine’s efficacy lies in herbicidal action, underscoring divergent structure-activity relationships .
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